

Spectroscopic Data for 4-Ethoxy-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethoxy-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Ethoxy-2-nitroaniline** (CAS: 616-86-4), a chemical intermediate with applications in various fields of chemical synthesis.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **4-Ethoxy-2-nitroaniline** is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly detailed in search results			

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly detailed in search results	

Table 3: Mass Spectrometry (GC-MS) Data[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Note
182	Most Abundant Peak	Molecular Ion $[M]^+$
154	2nd Most Abundant Peak	Fragment
108	3rd Most Abundant Peak	Fragment

Table 4: Infrared (IR) Spectroscopy Data

Technique	Key Absorption Bands (cm^{-1})	Source
FTIR (KBr Wafer)	Specific peak data not available in search results	Eastman Organic Chemicals[2]
ATR-IR	Specific peak data not available in search results	Aldrich[2]
Vapor Phase IR	Specific peak data not available in search results	Digilab FTS-14 Instrument[2]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common method for acquiring NMR spectra of compounds like **4-Ethoxy-2-nitroaniline** involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).^[3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts.^[3]

- **Sample Preparation:** A small amount of the **4-Ethoxy-2-nitroaniline** sample is dissolved in the chosen deuterated solvent within an NMR tube.
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, a Varian A-60D or a 400/500 MHz instrument.^[2]^[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of **4-Ethoxy-2-nitroaniline**.

- **Sample Preparation:** The sample is dissolved in a volatile solvent appropriate for GC analysis.
- **Chromatographic Separation:** The sample solution is injected into a gas chromatograph, where the compound is separated from any impurities on a capillary column (e.g., DB-5ms).^[4] The carrier gas is typically helium.^[4]
- **Mass Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization is a common method for generating ions, which are then separated based on their mass-to-charge ratio.^[5]

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry can also be employed. A reverse-phase C18 column is often used with a mobile phase consisting of acetonitrile and water, with formic acid as a modifier for MS compatibility.^[4]^[6]

Infrared (IR) Spectroscopy

Several techniques can be used to obtain the infrared spectrum of **4-Ethoxy-2-nitroaniline**.

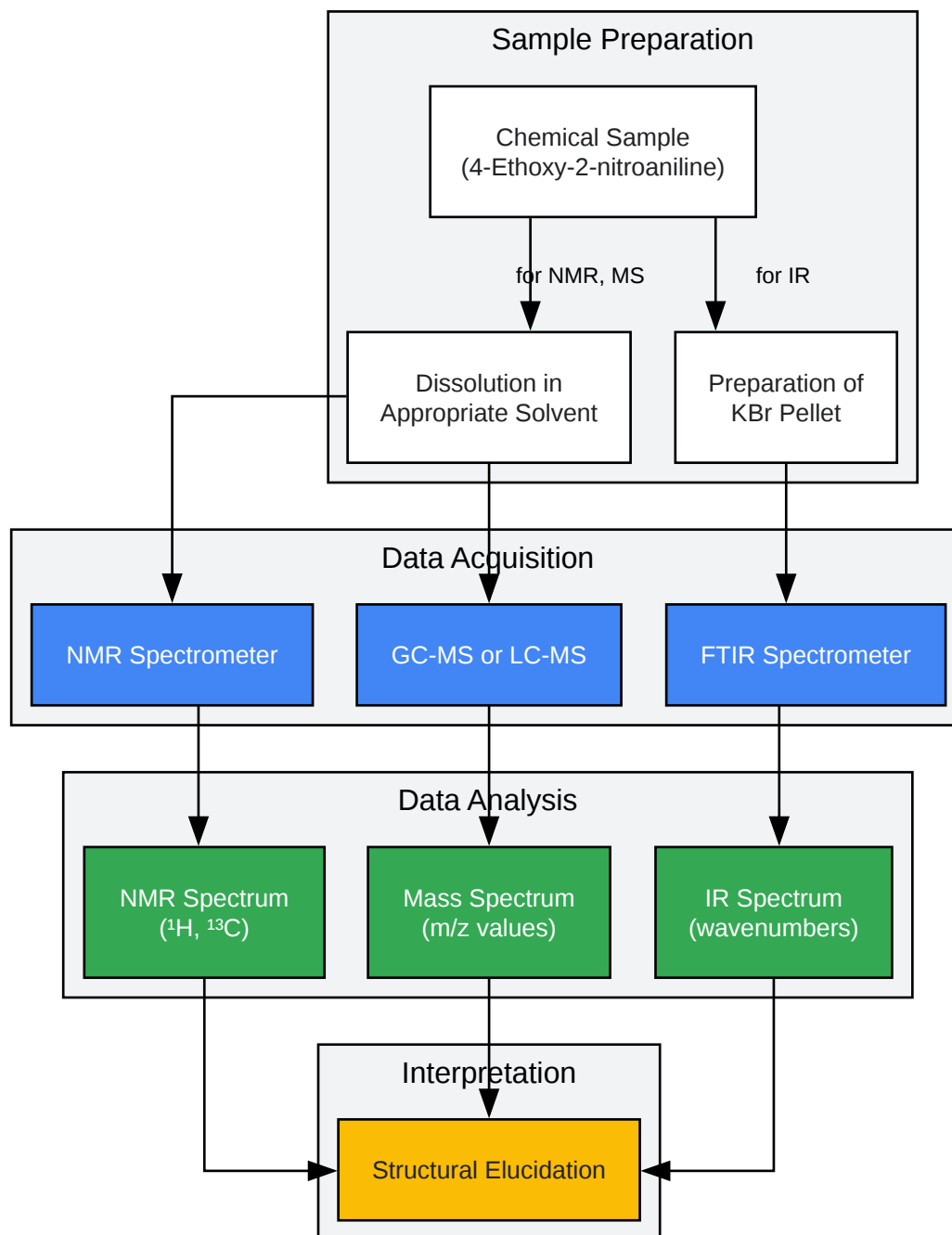
- **FTIR (KBr Pellet):** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet, which is placed in the path of the IR beam.^[3]

- Attenuated Total Reflectance (ATR)-IR: A small amount of the sample is placed in direct contact with an ATR crystal (e.g., diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, allowing for the acquisition of the spectrum with minimal sample preparation.^[2]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Ethoxy-2-nitroaniline**.

General Workflow for Spectroscopic Analysis

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Caption: Generalized workflow for spectroscopic analysis.

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